molecular formula C7H16N2 B11756020 (R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

(R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

Cat. No.: B11756020
M. Wt: 128.22 g/mol
InChI Key: VAGHQPQYMACYDU-SSDOTTSWSA-N
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Description

®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a chiral amine compound with the molecular formula C6H14N2. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester with methylamine under controlled conditions . The reaction is carried out in the presence of a strong base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microfluidic reactors has been explored to achieve efficient synthesis with high purity .

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows for effective binding to these targets, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry, which imparts distinct biological activities and binding properties. This makes it a valuable compound in the development of enantioselective drugs and in the study of chiral interactions in biological systems .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

VAGHQPQYMACYDU-SSDOTTSWSA-N

Isomeric SMILES

CNC[C@H]1CCCN1C

Canonical SMILES

CNCC1CCCN1C

Origin of Product

United States

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